ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate is a piperazine-based small molecule featuring:
- Sulfonyl acetyl linker: Enhances electronic delocalization and may influence metabolic stability.
Synthetic routes likely involve:
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPAYQHZWRLJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve higher efficiency and purity.
Chemical Reactions Analysis
ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonylacetyl group and piperazine ring contribute to the compound’s overall activity by enhancing its binding affinity and stability . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key Structural Variations and Implications
Linker Groups: Sulfonyl acetyl (target compound): Polar, electron-withdrawing; may enhance solubility vs. oxadiazole sulfanyl () or ethyl linkers () .
Substituent Effects :
- 4-Fluorophenylmethyl (target) vs. bis(4-fluorophenyl)methyl (): Reduced steric bulk in the target compound may improve membrane permeability .
- Indole positioning : 3-Substituted indole (target) vs. 2-carbonyl indole () alters electronic distribution and binding pocket compatibility .
Synthetic Yields :
- Target compound’s synthesis (unreported) may parallel (94% yield for indole-ethyl analog) if Rh-catalyzed methods are employed .
Research Findings and Trends
- Biological Targets : Fluorophenyl-indole-piperazine derivatives frequently exhibit serotonin receptor affinity (e.g., 5-HT2A in ) or kinase inhibition .
- Crystallographic Data : Piperazine rings in analogs adopt chair conformations , as seen in , which stabilize ligand-receptor interactions .
- Metabolic Stability : Sulfonyl acetyl linkers (target) may resist esterase hydrolysis better than ethyl carboxylates () due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
